molecular formula C23H29N5O4 B2529469 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887458-36-8

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2529469
CAS RN: 887458-36-8
M. Wt: 439.516
InChI Key: KDVWEOZMLRQURP-UHFFFAOYSA-N
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Description

Structure-Activity Relationship Studies

The compound "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is part of a broader class of chemicals that have been studied for their biological activity, particularly as A(3) adenosine receptor antagonists. These compounds, which include a xanthine core, have been modified at the 1-, 3-, and 8-positions to enhance potency and hydrophilicity. The binding disposition of these molecules to the A(3) receptor has been explored through docking and 3D-QSAR studies, indicating the importance of structural modifications for activity .

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinones involves strategic substitutions to improve the desired biological activities. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been described, and further SAR studies have been conducted to optimize these molecules . Additionally, the photochemical substitution of related compounds, such as 5,8-dimethoxy-1,2-dimethylnaphth[2,3-d]imidazole-4,9-dione, has been reported to yield high yields of specific isomers, showcasing the potential for photochemical methods in the synthesis of complex purine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is crucial for their interaction with biological targets. Docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors . X-ray crystallography of similar compounds has revealed coplanar conformations of the purine and appended azolyl rings, which may influence biological activity .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purinones is influenced by their structure. For example, glycosylation reactions of related 6-(substituted-imidazol-1-yl)purines have been shown to proceed with regiospecificity, leading to the formation of N9 isomers with high stereoselectivity. This regiospecificity is crucial for the synthesis of clinically relevant compounds such as cladribine .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones, such as their acid-base characteristics, are important for their biological function. The dissociation constants (pKa) of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione have been determined experimentally and computationally, providing insights into their behavior in biological systems .

Scientific Research Applications

Synthetic Biology Applications

In synthetic biology, the development of unnatural base pairs beyond standard Watson-Crick base pairs showcases the potential for creating new genetic systems. Research by Saito-Tarashima and Minakawa (2018) on unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, demonstrates the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for the functionality of these base pairs. Such studies indicate how structurally complex molecules can contribute to expanding the genetic code and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).

Medicinal Chemistry Applications

In medicinal chemistry, the structural motifs similar to "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are explored for their therapeutic potential. For example, the study of hydantoin derivatives, which share a resemblance in heterocyclic structure, highlights their importance in drug discovery due to a variety of biological and pharmacological activities. This underscores the potential of complex molecules in developing therapeutic agents for various diseases (Shaikh et al., 2023).

Sensor Technology Applications

The unique properties of metal-organic frameworks (MOFs), such as ZIF-8, have been explored for electrochemical sensing applications. Engineering the pore size of ZIF-8 for encapsulating nanoparticles, enzymes, and organic compounds demonstrates the versatility of such frameworks in sensor technology. This suggests that compounds with functionalities related to "this compound" might also find applications in the development of sensors for various analytical purposes (Paul et al., 2022).

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-7-8-9-12-26-21(29)19-20(25(4)23(26)30)24-22-27(14(2)15(3)28(19)22)17-11-10-16(31-5)13-18(17)32-6/h10-11,13H,7-9,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVWEOZMLRQURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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